Although not directly discussed in the context of 2,6-Difluoro-4-hydroxybenzamide, one of the provided papers [] explores the topoisomerase II inhibitory activity of structurally related quinolinecarboxylic acid derivatives. Topoisomerase II is an essential enzyme involved in DNA replication and repair, making it a target for anticancer drug development.
Compound Description: This compound serves as a foundational structure in the exploration of antiestrogenic and antitumor properties. It exhibits inherent antiestrogenic activity. Researchers aimed to enhance its activity by introducing hydrophobic substituents at the ortho positions of the benzamide moiety. []
2,6-Difluoro-4-nitroaniline
Compound Description: This compound has been investigated for its electronic structure and properties using quantum chemical approaches. Studies explored its behavior in various solvents, revealing the influence of the environment on its electronic structure and geometry. []
Compound Description: This compound's crystal structure has been elucidated, revealing key structural features like planarity and the presence of intra- and intermolecular hydrogen bonds. The study highlights the importance of hydrogen bonding in its crystal packing. []
Compound Description: A series of 3,5-Dichloro-2,6-difluoro-4-X-pyridine compounds, where X represents various substituents, were investigated using 35Cl nuclear quadrupole resonance (NQR) spectroscopy and quantum chemical calculations. The study aimed to understand the impact of different substituents on the electronic environment and conformation of the molecules. []
Compound Description: These novel ligands were synthesized using a Suzuki coupling reaction followed by condensation with arylaldehydes. The study focuses on developing an efficient synthetic route for these ligands. []
Compound Description: This compound exhibits potent and selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It has shown promising results in treating diet-induced nonalcoholic fatty liver disease (NAFLD) in mice by lowering serum insulin levels, reducing lipid accumulation in the liver, and improving liver morphology. []
Compound Description: Identified as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Extensive structure-activity relationship studies led to its development, optimizing its lipophilicity and pharmacokinetic profile. It displayed promising results in preclinical rheumatoid arthritis models and exhibited a favorable safety profile in Phase 1 clinical trials. []
Compound Description: This iridium(III) complex, incorporating 2,3′-bipyridine ligands, exhibits strong emission in the blue-to-green region, making it a potential candidate for organic light-emitting diodes (OLEDs) and organic lighting applications. Its crystal structure highlights the distorted octahedral coordination environment around the iridium ion. []
Compound Description: This platinum(II) complex demonstrates aggregation-induced emission (AIE), exhibiting a shift in color and luminescence upon aggregation both in solution and solid states. The study proposes its potential application in chloroform detection. []
Compound Description: These compounds, synthesized as potential synthetic lipids for drug delivery systems, have been characterized for their self-assembling properties. The study found that the compound with nonyl ester groups formed liposomes, while the one with ethyl ester groups did not form stable self-assembled structures. []
4-Bromo-2,6-difluoro-N-methylaniline
Compound Description: This compound was investigated to determine the rotational barrier around the Csp2-N bond using 19F NMR spectroscopy and molecular orbital calculations. The study aimed to understand the impact of halogen substituents on the rotational barrier and compare it with similar aniline derivatives. []
2,6-Difluoro-p-benzoquinone
Compound Description: This compound is a useful dienophile in Diels-Alder reactions. Its synthesis involves the oxidation of 2,6-difluoroaniline. []
Compound Description: This compound was studied using AM1 calculations to understand its conformational preferences, electronic structure, and potential active sites. The research aimed to elucidate its structure-activity relationship, focusing on its interactions with the reverse transcriptase (RT) enzyme. []
Compound Description: This compound exists in different crystalline modifications and exhibits anticonvulsive activity. The invention describes these modifications characterized by powder X-ray diffraction analysis and their potential pharmaceutical applications. []
4- Bromo-2,6-difluoro methoxy benzene
Compound Description: A synthetic method for preparing 4-Bromo-2,6-difluoro methoxy benzene has been described, highlighting the efficiency and scalability of the process. []
Compound Description: The crystal structure of this platinum(II) complex, containing a 2′,6′-difluoro-2,3′-bipyridine ligand and a pentane-2,4-dionato ligand, has been reported. []
Compound Description: This compound acts as a novel allosteric potentiator of AMPA receptors, a type of glutamate receptor in the brain. It selectively enhances AMPA receptor responses to glutamate, particularly the flop isoforms. [] Additionally, PEPA has been used to activate the lateral hypothalamus (LH) in studies investigating the role of the LH-habenula circuit in cocaine-induced psychomotor responses. []
4-Azido-2,3,5,6-tetrafluoropyridine, 4-Azido-3-chloro-2,5,6-trifluoro-pyridine and 4-Azido-3,5-dichloro-2,6-difluoro-pyridine
Compound Description: These azidopyridine derivatives were synthesized and their thermal reactions were investigated. The study explored their reactivity in various reactions, including the Staudinger reaction, cycloadditions, and C-H insertion reactions. []
Compound Description: This compound is an antibacterial fluoroquinolone, existing as a racemic twin in its crystal structure. The crystal structure reveals key interactions such as π-π stacking and various hydrogen bonds that contribute to its stability. []
Compound Description: This compound, also known as Pyrromethene 580, is a member of the BODIPY dye family and has been structurally characterized. Its crystal structure reveals two independent molecules in the asymmetric unit, with the boron-dipyrromethene (BODIPY) core exhibiting a planar conformation. []
Compound Description: This study investigated the formation of isostructural solid solutions between various 2,6-disubstituted-N-phenylformamides and N-phenylthioamides. The research explored how different substituents influence the crystal packing and hydrogen bonding patterns in the solid state. []
Compound Description: This compound's crystal structure reveals the spatial arrangement of its substituents and the presence of intermolecular hydrogen bonds, contributing to its packing in the solid state. []
Compound Description: This series encompasses six five-coordinate iron and cobalt complexes with difluoro-substituted 2,6-bis(imino)pyridyl ligands. These complexes demonstrate high activity as catalysts in ethylene oligomerization reactions, producing mainly dimer, trimer, and tetramer products. The study highlights the influence of fluorine substitution on the catalytic activity and selectivity of these complexes. [, ]
Compound Description: These compounds, designed as dihydro-alkoxy-benzyl-oxopyrimidine (DABO) derivatives, were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). The study focused on exploring the effect of electron-withdrawing substituents on the benzyl unit and their impact on anti-HIV-1 activity. Compounds containing a 6-(2,6-difluorophenylmethyl) substituent (F-DABOs) exhibited potent anti-HIV-1 activity. []
Compound Description: These compounds represent a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) designed based on the dihydro-alkoxy-benzyl-oxopyrimidine (DABO) scaffold. The study explored the replacement of the sulfur atom in F(2)-S-DABOs with an amino group to introduce a new anchor point for interactions with the HIV-1 RT enzyme. These F(2)-NH-DABOs demonstrated potent anti-HIV-1 activity, comparable to the reference compound MKC-442. Notably, one compound showed activity against the Y181C HIV-1 mutant strain, suggesting its potential to overcome drug resistance. []
Compound Description: This aza-nucleoside was synthesized from trans-4-Hydroxy-D-proline using a Mitsunobu reaction followed by a series of transformations, including fluorination using 2,2-difluoro-1,3-dimethylimidazolidine (DFI). []
2,6-Dichloro-4-trichloromethylpyridine, 2,6-Dichloro-3-trichloromethylpyridine, and their N-oxides
Compound Description: The reactions of these halogenated pyridines with various nucleophiles were investigated. The study revealed differences in reactivity depending on the position of the trichloromethyl group and the presence of N-oxidation. []
Compound Description: These halogenated tyrosine derivatives were synthesized from the corresponding 2,6-dihalo-4-methoxybenzyl alcohols. []
Compound Description: This compound, DIO, is a liquid crystal molecule known for its unique ferroelectric nematic phase and high dielectric constant. The study explored the impact of replacing the 1,3-dioxane unit with ester units (EST analogs) on the liquid crystal properties. The EST analogs exhibited similar ferroelectric phases, and interestingly, one analog with a defluorinated benzoate unit displayed a ferroelectric smectic A phase. []
8-(4-carboxyphenyl)-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BDP) and 8-(4-carboxyphenyl)-2,6-diiodo-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (I2-BDP)
Compound Description: These two BODIPY dyes, BDP and I2-BDP, were used to functionalize CsPbBr3 perovskite nanocrystals (NCs) to form nanohybrids for photosensitization and photocatalytic applications. The study investigated the energy and charge transfer mechanisms between the perovskite NCs and the BODIPY dyes upon visible light excitation. []
Overview
2,6-Difluoro-4-hydroxybenzamide is an organic compound characterized by its molecular formula C7H5F2NO2 and a molecular weight of 173.12g/mol. This compound features two fluorine atoms and a hydroxyl group attached to a benzamide structure, which contributes to its unique chemical properties and potential applications in various fields, especially in medicinal chemistry.
Source
The compound is synthesized through specific chemical reactions involving fluorination and hydroxylation of benzamide derivatives. It has been identified as a significant intermediate in the synthesis of various pharmaceuticals and has garnered attention for its antibacterial properties .
Classification
2,6-Difluoro-4-hydroxybenzamide falls under the category of fluorinated aromatic compounds and benzamides. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.
Synthesis Analysis
Methods
The synthesis of 2,6-Difluoro-4-hydroxybenzamide typically involves the following steps:
Fluorination of Benzamide Precursor: The process often begins with the fluorination of a suitable benzamide precursor.
Reaction with Hydroxylamine: A common synthetic route includes reacting 2,6-difluorobenzoyl chloride with hydroxylamine hydrochloride under basic conditions to yield the desired product .
Conditions: Basic environment, often utilizing solvents like dimethylformamide or dichloromethane.
Yield Optimization: Techniques such as recrystallization or chromatography are employed for purification to enhance the yield and purity of the final product .
Molecular Structure Analysis
Structure
The molecular structure of 2,6-Difluoro-4-hydroxybenzamide can be represented as follows:
The benzene ring is substituted at positions 2 and 6 with fluorine atoms.
At position 4, a hydroxyl group is present, while the amide functional group is attached at position 1.
Data
Molecular Formula: C7H5F2NO2
Molecular Weight: 173.12g/mol
Structural Features: The presence of both electronegative fluorine atoms and a hydroxyl group influences its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Reactions
2,6-Difluoro-4-hydroxybenzamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Substitution Reactions: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Nucleophiles: Amines or thiols in the presence of catalysts .
Technical Details
Each reaction type requires specific conditions such as temperature control and solvent choice to optimize yields.
The products from these reactions can lead to derivatives that may have enhanced biological activity or different chemical properties .
Mechanism of Action
The primary mechanism of action for 2,6-Difluoro-4-hydroxybenzamide involves its role as an inhibitor of the bacterial cell division protein FtsZ. This protein is crucial for forming the Z-ring necessary for bacterial cytokinesis. By inhibiting FtsZ, this compound disrupts bacterial cell division, making it a candidate for antibacterial applications .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites on the aromatic ring .
Applications
Scientific Uses
2,6-Difluoro-4-hydroxybenzamide has several applications:
Medicinal Chemistry: Investigated for its potential as an antibacterial agent against multidrug-resistant strains of Staphylococcus aureus .
Research Tool: Used in studies exploring bacterial cell division mechanisms due to its inhibitory effects on FtsZ .
Synthesis Intermediate: Acts as a building block in the synthesis of more complex organic molecules, particularly in developing novel antimicrobial agents .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.